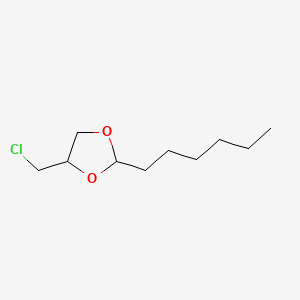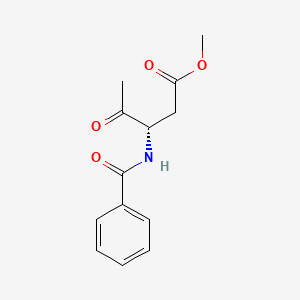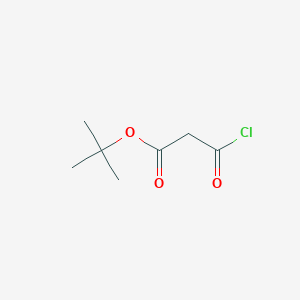![molecular formula C21H57Si6Y B14636006 Yttrium tris[bis(trimethylsilyl)methanide] CAS No. 53668-81-8](/img/structure/B14636006.png)
Yttrium tris[bis(trimethylsilyl)methanide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium tris[bis(trimethylsilyl)methanide] is an organometallic compound with the chemical formula [((CH₃)₃Si)₂N]₃Y. This compound is known for its unique properties and applications in various fields, including chemistry and materials science. It is a white to off-white powder that is relatively stable at room temperature but reacts violently with water.
Métodos De Preparación
Yttrium tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of yttrium chloride with bis(trimethylsilyl)amide. The reaction typically involves the following steps:
- Dissolving yttrium chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding bis(trimethylsilyl)amide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Removing the solvent and by-products to obtain the pure compound.
Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Yttrium tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Yttrium tris[bis(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of yttrium-containing thin films, which are important in the semiconductor industry.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific properties, such as high-temperature superconductors and specialized ceramics.
Mecanismo De Acción
The mechanism by which yttrium tris[bis(trimethylsilyl)methanide] exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. The trimethylsilyl groups provide steric protection, allowing the yttrium center to interact with specific molecular targets. This interaction can facilitate catalytic processes, enhance reaction selectivity, and improve the efficiency of certain chemical transformations.
Comparación Con Compuestos Similares
Yttrium tris[bis(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
- Samarium tris[bis(trimethylsilyl)methanide]
- Lithium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
These compounds share similar structural features but differ in their reactivity and applications. For example, samarium tris[bis(trimethylsilyl)methanide] is used in different catalytic processes, while lithium and potassium bis(trimethylsilyl)amides are commonly used as strong bases in organic synthesis. The uniqueness of yttrium tris[bis(trimethylsilyl)methanide] lies in its specific applications in materials science and its ability to form stable complexes with a wide range of molecules.
Propiedades
Número CAS |
53668-81-8 |
|---|---|
Fórmula molecular |
C21H57Si6Y |
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
trimethyl(trimethylsilylmethyl)silane;yttrium(3+) |
InChI |
InChI=1S/3C7H19Si2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
JKCVDKDNVHBNKY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


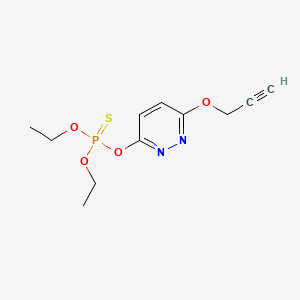
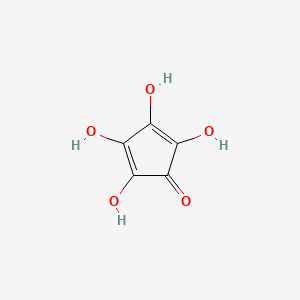
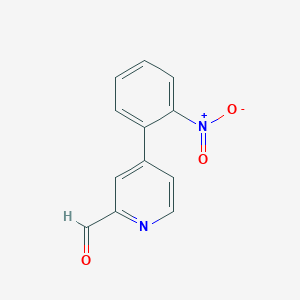
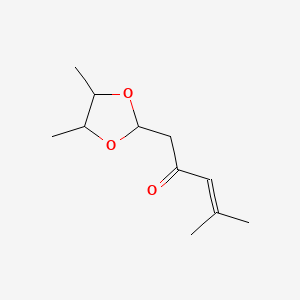
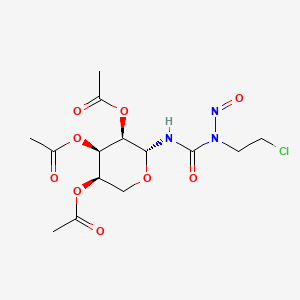
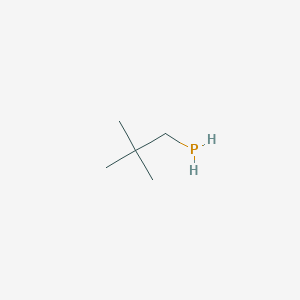
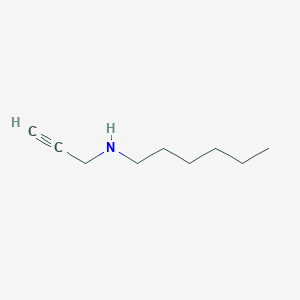
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
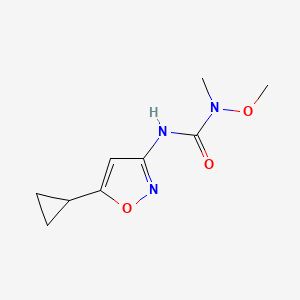

![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
